Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

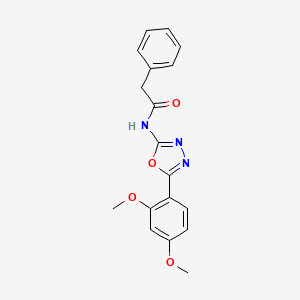

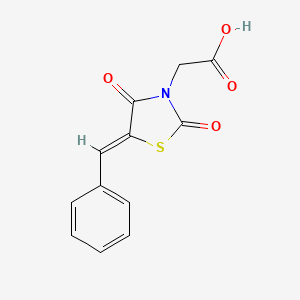

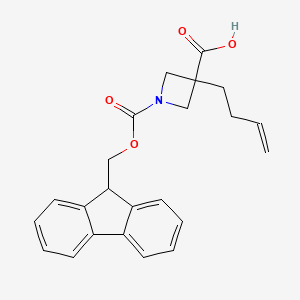

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a chemical compound with the molecular formula C11H16N2O5 . It has an average mass of 256.255 Da and a monoisotopic mass of 256.105927 Da .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) .Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, showcases the synthesis of a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, through rhodium(II) or copper(II) catalyzed reactions. This illustrates the compound's critical role in creating structurally diverse molecules for potential applications in medicinal chemistry and materials science (Honey et al., 2012).

Advanced Synthesis Techniques

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is utilized as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Its ease of preparation and the possibility of recovery and reuse make it an environmentally friendly alternative to traditional coupling agents, highlighting its significance in peptide synthesis and pharmaceutical research (Thalluri et al., 2013).

Antimicrobial Polymer Functions

The compound's derivates are used in synthesizing poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, demonstrating antimicrobial potential towards Staphylococcus aureus. This application underscores the compound's role in developing new materials with inherent antimicrobial properties, relevant for medical devices and coatings (Waschinski & Tiller, 2005).

Gastroprotective Activity

Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, derived from related chemical manipulations, has been studied for its gastroprotective effect against ethanol-induced gastric mucosal ulcer in rats. This research highlights the potential therapeutic applications of compounds derived from Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate in treating gastric ulcers and related conditions (Halabi et al., 2014).

Environmental Applications

The evaluation of ethyl tert-butyl ether (ETBE) biodegradation in a contaminated aquifer suggests the environmental relevance of derivatives of this compound. This work underscores the importance of understanding and enhancing the biodegradation processes for environmental remediation and the management of organic pollutants (Bombach et al., 2015).

Safety and Hazards

作用機序

Target of Action

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a complex organic compound. It’s known that similar compounds are often used in biochemical research as derivatives of amino acids .

Mode of Action

It’s known that such compounds often interact with their targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

Similar compounds are known to play roles in various biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

Similar compounds are often well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds are known to cause changes in the structure and function of target molecules, leading to various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, temperature can affect the rate of reaction and stability of the compound . Moreover, the presence of other substances in the environment can also influence the compound’s action .

特性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUBCKVPNJDKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)

![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)

![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)

![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)